2-mesityl-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
Description
The compound belongs to the class of fused heterocyclic compounds, which have garnered interest due to their diverse chemical properties and potential applications in various fields. While specific information on this exact compound is limited, similar compounds, such as pyrazolo[3,4-c]pyrazoles, have been studied extensively for their synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions often incorporating methods like 1,3-dipolar cycloaddition. For instance, the synthesis of pyrrolo[3,4-c]pyrazole derivatives often utilizes reactions between nitrilimines and other reagents like N-benzyl maleimide or aromatic aldehydes (Kaur, Singh, & Singh, 2013). Similarly, multi-component reactions and cyclization processes are common in the synthesis of such complex heterocycles (Vydzhak & Panchishin, 2008).
Molecular Structure Analysis
The structural analysis of these compounds typically involves advanced spectroscopic techniques like NMR, IR, and X-ray diffraction. These methods confirm the unique structural frameworks of the synthesized compounds, often revealing intricate details about their molecular conformations (Silaichev et al., 2012).
Chemical Reactions and Properties
Compounds like 2-mesityl-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione often exhibit unique reactivity patterns owing to their heterocyclic nature. They may undergo various organic reactions, including cycloadditions, ring transformations, and more (M. Kaur, B. Singh & B. Singh, 2013).
properties
IUPAC Name |
7-phenyl-4-(2,4,6-trimethylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14-12-15(2)19(16(3)13-14)26-22(27)18-20(17-8-5-4-6-9-17)24-10-7-11-25(24)21(18)23(26)28/h4-6,8-9,12-13,18,20-21H,7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSFSCDGKNCDTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-phenyl-2-(2,4,6-trimethylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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